N-Ethyl Fingolimod
CAS No.: 1402793-28-5
Cat. No.: VC0194896
Molecular Formula: C21H37NO2
Molecular Weight: 335.53
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402793-28-5 |
---|---|
Molecular Formula | C21H37NO2 |
Molecular Weight | 335.53 |
Appearance | White Solid |
Introduction
Chemical Structure and Properties
Structural Composition
The chemical structure of N-Ethyl Fingolimod would be derived from Fingolimod, which has the chemical name 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, hydrochloride . The parent Fingolimod consists of three key structural components: an n-octyl side chain, a planar aromatic ring with a two-carbon linker, and a hydrophilic amino-alcohol terminal . N-Ethyl Fingolimod would differ by having an ethyl group (C₂H₅) attached to the nitrogen atom of the amino group, potentially altering the compound's physical and chemical properties.
Theoretical Physicochemical Properties
Based on established principles of medicinal chemistry, the addition of an ethyl group to the nitrogen atom would likely result in the following property changes compared to Fingolimod:
The ethylation of the nitrogen would reduce the number of hydrogen bond donors, potentially affecting how the molecule interacts with its biological targets.
Relationship to Fingolimod
Structural Comparison
Fingolimod contains a primary amine group that becomes phosphorylated in vivo to produce its active metabolite, fingolimod-phosphate . The addition of an ethyl group to create N-Ethyl Fingolimod would transform this primary amine into a secondary amine. This structural change would likely affect the compound's ability to undergo phosphorylation, potentially altering its mechanism of action and efficacy.
Metabolic Considerations
The metabolism of N-Ethyl Fingolimod would presumably differ from that of Fingolimod. While Fingolimod requires phosphorylation by sphingosine kinase to become biologically active, the N-ethylation might interfere with this process . Alternatively, the body might first need to remove the ethyl group through N-dealkylation before phosphorylation could occur, adding an additional metabolic step that could affect the compound's pharmacokinetics.
Possible Therapeutic Applications
Multiple Sclerosis
Given its structural similarity to Fingolimod, N-Ethyl Fingolimod might potentially retain activity against multiple sclerosis. Fingolimod is effective in reducing the relapse rate in relapsing-remitting multiple sclerosis by preventing lymphocytes from migrating to sites of inflammation . If N-Ethyl Fingolimod maintains similar activity on S1P receptors, it might also demonstrate efficacy in this indication, possibly with a modified side effect profile.
Other Neurological Disorders
Fingolimod has shown potential beneficial effects in Alzheimer's disease, Parkinson's disease, and epilepsy through mechanisms beyond immunomodulation, including effects on brain-derived neurotrophic factor (BDNF) expression . N-Ethyl Fingolimod might retain or possibly enhance these neuroprotective properties, depending on its ability to cross the blood-brain barrier and interact with relevant targets in the central nervous system.
Cancer
Recent research has identified potential anticancer activities of Fingolimod, linked to its ability to induce apoptosis, autophagy, and cell cycle arrest . The N-ethyl derivative might maintain these properties, potentially offering a new avenue for cancer therapy if its pharmacokinetic profile proves advantageous.
Synthesis Considerations
Challenges in Selective Ethylation
A significant challenge in the synthesis of N-Ethyl Fingolimod would be achieving selective monoethylation of the nitrogen atom without affecting the hydroxyl groups present in the molecule. This might require appropriate protecting group strategies or carefully controlled reaction conditions to ensure selectivity.
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